molecular formula C13H8ClFN2 B14885373 7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine

7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B14885373
M. Wt: 246.67 g/mol
InChI Key: ROMGLPMVYCVJNQ-UHFFFAOYSA-N
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Description

7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and fluorine atoms in the structure enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization. One common method is the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves the use of an aldehyde, an isocyanide, and an amine . The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as iodine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the chlorine and fluorine substitutions.

    2-Phenylimidazo[1,2-a]pyridine: A similar compound with a phenyl group instead of a fluorophenyl group.

    7-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine: A compound with a bromine atom instead of chlorine.

Uniqueness

7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity. These substitutions can lead to improved pharmacokinetic properties and increased potency in biological assays .

Properties

Molecular Formula

C13H8ClFN2

Molecular Weight

246.67 g/mol

IUPAC Name

7-chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8ClFN2/c14-10-4-5-17-8-12(16-13(17)7-10)9-2-1-3-11(15)6-9/h1-8H

InChI Key

ROMGLPMVYCVJNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN3C=CC(=CC3=N2)Cl

Origin of Product

United States

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